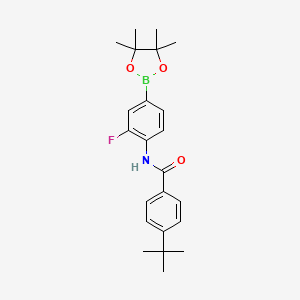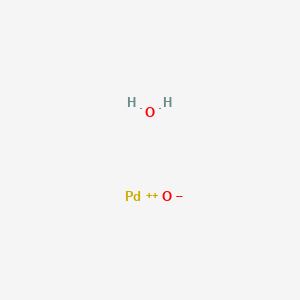
Pyrazole-5-boronic acid pinacol ester
Overview
Description
Pyrazole-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C9H17BN2O3 and its molecular weight is 212.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazole-5-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole-5-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazole-5-boronic acid pinacol ester is employed in Suzuki couplings, a type of chemical reaction used for creating carbon-carbon bonds, crucial in organic synthesis. An improved synthesis method of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been developed, highlighting its application in Suzuki couplings without the need for added base (Mullens, 2009).
The compound serves as a starting point for synthesizing a range of 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their esters. These compounds are important intermediates in organic synthesis, highlighting the versatility of Pyrazole-5-boronic acid pinacol ester (Ivachtchenko et al., 2004).
It's also used in the synthesis of various biologically active compounds. For instance, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate is an important step in creating such compounds, demonstrating the broad utility of Pyrazole-5-boronic acid pinacol ester in medicinal chemistry (Zhang Yu-jua, 2013).
Furthermore, this compound is used in the synthesis of 3-amino-imidazopyridines, a class of compounds with significant pharmaceutical potential. Its use in a microwave-assisted one-pot cyclization/Suzuki coupling approach emphasizes its role in rapid and efficient synthesis methods (Dimauro & Kennedy, 2007).
Pyrazole-5-boronic acid pinacol ester is also significant in the analysis of highly reactive pinacolboronate esters, which are key intermediates in Suzuki coupling for complex molecule synthesis. The challenges posed by these compounds in terms of stability and solubility are addressed through innovative analytical methods (Zhong et al., 2012).
properties
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(1H-pyrazol-5-yl)borinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BN2O3/c1-8(2,13)9(3,4)15-10(14)7-5-6-11-12-7/h5-6,13-14H,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCJDQALGJEONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)OC(C)(C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazole-5-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



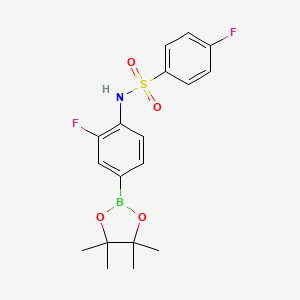

![1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083899.png)
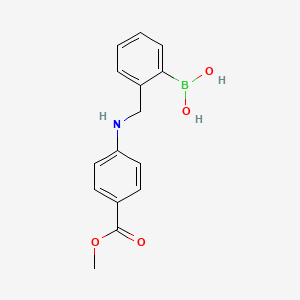
![B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B8083911.png)
![B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B8083917.png)

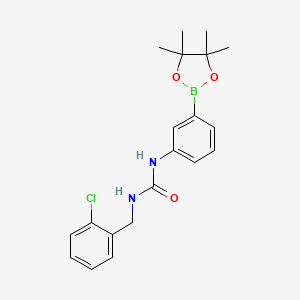

![Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083940.png)
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)
![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)
